molecular formula C15H16BrCl3N4 B1675630 LY 2389575 hydrochloride CAS No. 885104-09-6

LY 2389575 hydrochloride

Cat. No. B1675630
CAS RN: 885104-09-6
M. Wt: 438.6 g/mol
InChI Key: IRIBLLOEUZMCQY-ZOWNYOTGSA-N
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Description

LY 2389575 hydrochloride is a selective negative allosteric modulator of mGlu3 receptors . It exhibits more than 65-fold selectivity for mGlu3 over other mGlu receptors . It has been found to abolish the neuroprotective action of LY 379268 against amyloid β toxicity in mixed cortical neuronal and astrocyte cell cultures .


Molecular Structure Analysis

The chemical name of LY 2389575 hydrochloride is (3S)-N-(2,4-Dichlorobenzyl)-1-(5-bromopyrimidin-2-yl)pyrrolidinyl-3-amine hydrochloride . Its molecular weight is 438.58 and its molecular formula is C15H15BrCl2N4.HCl .


Physical And Chemical Properties Analysis

LY 2389575 hydrochloride is an off-white solid . It has a solubility of less than 8.77mg/ml in DMSO . It should be stored in a desiccated state at room temperature .

Scientific Research Applications

mGlu3 Negative Allosteric Modulator

LY 2389575 hydrochloride is a selective and noncompetitive mGlu3 negative allosteric modulator (NAM), with an IC50 value of 190 nM . This means it can bind to the mGlu3 receptor and decrease its activity, which could have implications in various neurological and psychiatric disorders where glutamate plays a key role.

Induction of Mrc1 Levels

Another interesting application of LY 2389575 hydrochloride is its ability to induce an increase in Mrc1 levels . Mrc1 is a protein involved in the DNA damage checkpoint response, and its upregulation could potentially be used in the study of DNA repair mechanisms and related diseases.

Amplification of Amyloid Beta (Aβ) Toxicity

LY 2389575 hydrochloride also independently amplifies Amyloid beta (Aβ) toxicity . This property makes it a valuable tool in Alzheimer’s disease research, as Aβ plaques are a hallmark of this neurodegenerative disorder.

Neuroprotection Studies

Interestingly, LY 2389575 hydrochloride can abolish the neuroprotective action of LY 379268 against amyloid β toxicity in mixed cortical neuronal and astrocyte cell cultures . This could be useful in studying the mechanisms of neuroprotection and neurodegeneration.

Selectivity for mGlu3 Over Other mGlu Receptors

LY 2389575 hydrochloride exhibits > 65-fold selectivity for mGlu3 over other mGlu receptors . This high selectivity makes it a powerful tool for studying the specific role of mGlu3 receptors in various physiological and pathological processes.

Safety and Hazards

The safety data sheet of LY 2389575 hydrochloride indicates that it has acute oral toxicity . It is recommended to use safety goggles with side-shields, protective gloves, suitable respirator, and impervious clothing when handling this compound .

properties

IUPAC Name

(3S)-1-(5-bromopyrimidin-2-yl)-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrCl2N4.ClH/c16-11-7-20-15(21-8-11)22-4-3-13(9-22)19-6-10-1-2-12(17)5-14(10)18;/h1-2,5,7-8,13,19H,3-4,6,9H2;1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIBLLOEUZMCQY-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NCC2=C(C=C(C=C2)Cl)Cl)C3=NC=C(C=N3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1NCC2=C(C=C(C=C2)Cl)Cl)C3=NC=C(C=N3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrCl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

LY 2389575 hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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